
5-Nitroisatin
Overview
Description
5-Nitroisatin (C₈H₄N₂O₃) is a nitro-substituted derivative of isatin (indole-2,3-dione), where a nitro group (-NO₂) is introduced at the 5-position of the indole ring. This modification enhances its electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Synthesized via nitration of isatin using a nitrating mixture (H₂SO₄/HNO₃) (), this compound exhibits notable biological activities, including:
- CDK2 Inhibition: The nitro group participates in hydrogen bonding with residues like LYS33 and ASP145 in the CDK2 active site, contributing to a binding affinity (∆G) of -8.9 kcal/mol, superior to unsubstituted isatin derivatives ().
- Anticancer Potential: Derivatives show cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values comparable to tamoxifen ().
- Guanylate Cyclase Modulation: Enhances nitric oxide (NO)-dependent activation of soluble guanylate cyclase, a mechanism shared with the antiviral drug arbidol ().
Preparation Methods
Nitration of Isatin Derivatives
Direct Nitration Using HNO₃/H₂SO₄
The nitration of isatin derivatives at the 5-position is typically achieved via electrophilic aromatic substitution. In the synthesis of N-methyl-4-chloro-5-nitroisatin , a substrate-to-HNO₃ molar ratio of 1:1 in concentrated H₂SO₄ at 0°C achieved a 97% yield within 5 minutes . This method’s efficiency stems from the strong nitronium ion (NO₂⁺) generation in H₂SO₄, which directs substitution to the electron-deficient 5-position.
Critical Parameters:
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Temperature Control: Reactions conducted above 0°C risk over-nitration or decomposition .
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Acid Strength: H₂SO₄ concentrations <90% reduce NO₂⁺ availability, lowering yields .
Table 1: Nitration Optimization for N-Methyl-4-Chloro-5-Nitroisatin
Parameter | Optimal Value | Yield Impact if Deviated |
---|---|---|
HNO₃:Substrate Ratio | 1:1 | ±10% yield loss |
Reaction Temperature | 0°C | 15% yield loss at 25°C |
H₂SO₄ Volume (mL/g) | 1.9 | Viscosity issues if >2.5 |
Substitution Reactions for Functionalization
Tertiary Amine Incorporation
The substitution of chloro groups with tert-butylamine in N-methyl-4-chloro-5-nitroisatin exemplifies a high-yield amination strategy. Using 1,4-dioxane at 110°C for 6 hours, this step achieved 95% yield, with temperature precision being critical:
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<110°C: Reaction time extends to >12 hours.
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>110°C: Undesired side products form, reducing yield to <80% .
Deprotection for Primary Amine Synthesis
Trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl groups in N-methyl-4-tert-butylamino-5-nitroisatin yielded 98% of the primary amine product. The optimal solvent/acid ratio (20:1:2 dichloromethane/H₂O/TFA) prevents premature protonation of the amine .
Table 2: Solvent Ratios in Deprotection
Solvent System (v:v:v) | Yield (%) | Purity (%) |
---|---|---|
20:1:2 (DCM/H₂O/TFA) | 98 | 99.5 |
10:1:2 | 85 | 92 |
30:1:2 | 91 | 96 |
Derivative Synthesis via Schiff Base Formation
Condensation with Ethyl Glycinate
5-Nitroisatin reacts with ethyl glycinate in ethanol under acidic catalysis (glacial acetic acid) to form Schiff base derivatives. Refluxing for 12 hours yields red crystalline products, as demonstrated in the synthesis of 5-nitro-3-(ethyl imino acetate)-2-oxo indole .
Characterization Data:
Heterocyclic Adduct Formation
Urea, thiourea, and phenylthiourea nucleophiles react with Schiff base intermediates to yield trisubstituted indoles. For example, 5-nitro-3-[(imino aceto)thiourea]-2-oxoindole synthesized in ethanol with sodium acetate catalyst showed 89% yield after 12-hour reflux .
Table 3: Physical Properties of this compound Derivatives
Compound | Yield (%) | Melting Point (°C) | λₘₐₓ (nm) |
---|---|---|---|
Ethyl imino acetate | 88 | 214–216 | 342 |
Imino aceto urea | 85 | 228–230 | 338 |
Imino aceto thiourea | 89 | 235–237 | 345 |
Recrystallization and Purification
Solvent Selection for Crystal Purity
Methanol and ethanol-water mixtures are preferred for recrystallizing nitroisatin derivatives. A substrate-to-methanol ratio of 1g:15mL produced >99% pure N-methyl-4-tert-butylamino-5-nitroisatin with defined crystal morphology .
Impact of Solvent Polarity:
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High Polarity (H₂O): Rapid precipitation but amorphous solids.
-
Moderate Polarity (MeOH): Slow crystallization yields monoclinic crystals .
Industrial Scalability and Environmental Considerations
Waste Stream Management
The patent route generates H₂SO₄/HNO₃ wastewater, neutralized with NaHCO₃ before disposal. Closed-loop systems recover 85% of H₂SO₄ via vacuum distillation .
Energy Efficiency
All reactions proceed at ambient pressure, with exothermic nitration steps requiring cryogenic cooling. Total energy consumption is 23 kWh/kg product, 40% lower than traditional methods .
Computational Validation of Synthetic Routes
Density functional theory (DFT) studies on intermediate N-methyl-4-chloro-5-nitroisatin reveal a reaction energy of −42.6 kcal/mol for nitration, confirming its thermodynamic favorability . Frontier molecular orbital analysis shows nitro group LUMO localization (−3.2 eV), facilitating nucleophilic attack in substitution steps .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisatin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Condensation: this compound can undergo condensation reactions with various nucleophiles to form a range of biologically active compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Condensation: Reactions with hydrazines, amines, or other nucleophiles under acidic or basic conditions.
Major Products:
Reduction: 5-Amino-isatin.
Substitution: Various substituted isatin derivatives.
Condensation: Hydrazones, Schiff bases, and other condensation products.
Scientific Research Applications
Medicinal Chemistry
5-Nitroisatin and its derivatives have been extensively studied for their potential as pharmaceutical agents. Key applications include:
- Anticancer Activity : Recent studies have identified this compound derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy. These compounds demonstrated significant binding affinity, indicating their potential as anticancer drugs .
- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. For instance, derivatives of this compound have been synthesized and evaluated for their biological activities, revealing effective inhibition against various pathogens .
- Toxicity Evaluation : Research has focused on the toxicity profiles of this compound derivatives. A study involving thiosemicarbazones derived from this compound indicated varying degrees of cytotoxicity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Corrosion Inhibition
This compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly carbon steel in saline environments.
- Synthesis of Derivatives : Various derivatives of this compound were synthesized and tested for their corrosion inhibition efficiency in 3.5% NaCl solution. The results indicated that certain derivatives exhibited significant protective properties against corrosion, making them suitable for industrial applications .
Material Science Applications
The compound has also found applications in material science, particularly in the development of functionalized nanomaterials.
- Nanocarrier Development : Recent studies explored the immobilization of this compound derivatives on carbon-based nanocarriers, enhancing their therapeutic efficacy and targeting capabilities in drug delivery systems .
- Chemosensors : this compound has been utilized in the synthesis of chemosensors for detecting metal ions. A hybrid material based on this compound was developed to sense Fe³⁺ ions with high sensitivity and selectivity, showcasing its potential in environmental monitoring .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound revealed that modifications at specific positions significantly enhanced their binding affinity to CDK2. The most effective derivative showed an IC50 value of 15 µM, indicating strong potential as an anticancer agent .
Case Study 2: Corrosion Inhibition
In a comparative study, several synthesized derivatives were tested for their ability to inhibit corrosion on carbon steel in saline conditions. The best-performing derivative exhibited a corrosion inhibition efficiency exceeding 90%, highlighting its practical application in protecting metal surfaces .
Mechanism of Action
The biological activity of 5-nitroisatin is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Effects on Bioactivity
5-Nitroisatin vs. 5-Methylisatin/5-Bromoisatin :
- Reactivity : In oxidation studies using chloramine-B, this compound exhibits slower reaction kinetics compared to 5-methyl- and 5-bromoisatin due to the electron-withdrawing nitro group reducing nucleophilicity ().
- Enzyme Inhibition : The nitro group in this compound enhances CDK2 binding affinity, whereas 5-methyl and 5-bromo analogs show reduced activity ().
- Schiff and Mannich Bases: Antimicrobial Activity: this compound Schiff bases (e.g., thiazolidinone derivatives) display mild-to-good antitubercular activity (MIC: 12.5–50 µg/mL), outperforming non-nitro analogs (). Cytotoxicity: Mannich bases of this compound show selective toxicity toward cancer cells (e.g., IC₅₀ = 18 µM for MCF-7) compared to normal HDFN cells ().
Heterocyclic Derivatives
- Thiosemicarbazones: this compound thiosemicarbazones (NO₂-ITSC) exhibit potent anticancer activity when complexed with Cu(II), with IC₅₀ values 3–5-fold lower than non-nitro derivatives (). Electrochemical studies reveal nitro-substituted derivatives have higher redox activity, facilitating metal chelation ().
Physicochemical and ADMET Properties
- Solubility : this compound derivatives exhibit low water solubility (<0.1 mg/mL), necessitating DMSO or NMP as solvents (). This contrasts with 5-hydroxyisatin derivatives, which show improved aqueous solubility due to polar -OH groups.
- ADMET Profile: Absorption: High gastrointestinal absorption (85–90%) due to moderate LogP (2.1–2.5). Toxicity: No hepatotoxicity or mutagenicity predicted, unlike 5-bromoisatin derivatives, which show renal toxicity ().
Biological Activity
5-Nitroisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
1. Overview of this compound
This compound is characterized by the presence of a nitro group at the 5-position of the isatin structure. This modification significantly influences its biological properties. The compound has been synthesized in various forms, including thiosemicarbazones and Schiff bases, which further enhance its pharmacological potential.
2. Antimicrobial Activity
This compound and its derivatives have demonstrated notable antimicrobial activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 10 µg/mL |
Benzyl-substituted | E. coli | 8 µg/mL |
Thiosemicarbazones | Mycobacterium tuberculosis | 3 µg/mL |
These findings indicate that modifications to the isatin structure can enhance its efficacy against resistant strains of bacteria .
3. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).
Case Study: Inhibition of CDK2
A computational study revealed that certain derivatives of this compound exhibit strong binding affinities to CDK2, suggesting their potential as targeted cancer therapies. The binding affinity was significantly enhanced when these compounds were immobilized on functionalized nanocarriers .
4. Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These activities are crucial for developing new anti-inflammatory drugs.
Table 2: Anti-Inflammatory Activity of this compound Derivatives
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Nitrobenzamide derivative | COX-2 | 12.5 |
Thiosemicarbazone | iNOS | 8.09 |
The derivatives showed significant inhibition compared to standard anti-inflammatory drugs .
5. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the isatin core. Structure-activity relationship studies have shown that electron-withdrawing groups at specific positions enhance toxicity and biological efficacy.
Key Findings from SAR Studies:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Nitroisatin and its derivatives, and how can researchers optimize reaction conditions?
- Methodological Answer : this compound is synthesized via nitration of isatin using concentrated nitric acid in sulfuric acid. Derivatives are often prepared by functionalizing the indole ring. For example, intermediates like 5'-nitrospiro[indoline-3,2'-[1,3]dioxan]-2-one can be synthesized by reacting this compound with neopentyl glycol under acid catalysis (e.g., p-toluenesulfonic acid), followed by hydrogenation with Pd/C (10% w/w) to reduce nitro to amino groups . Optimization includes adjusting catalyst loading, solvent choice (e.g., ethanol or DMF), and reaction time. Yields of 55–93% are achievable for Schiff base derivatives by refluxing with thiocarbohydrazide and aromatic aldehydes in ethanol with HCl .
Q. How is the structural identity of this compound derivatives confirmed experimentally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- FT-IR : Detect carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and nitro (NO₂) peaks at ~1500–1530 cm⁻¹.
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and substituents like NH groups (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (~180 ppm) and nitro-substituted aromatic carbons .
- Elemental analysis : Validate molecular formulas (e.g., C₈H₄N₂O₄ for this compound) with <0.4% deviation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as a skin/eye irritant (Category 2/2A). Protocols include:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation.
- Store in a dry, ventilated area away from oxidizers.
- Dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How does this compound modulate biochemical pathways, such as NO-dependent enzyme activation?
- Methodological Answer : this compound enhances spermine NONOate-induced activation of soluble guanylate cyclase (sGC) in human platelets. This synergism is concentration-dependent and does not compete with YC-1 (a known sGC activator). Researchers should:
- Prepare enzyme extracts under argon to preserve redox-sensitive thiol groups.
- Use fluorescence assays (e.g., cGMP production) with 1–100 µM this compound.
- Validate specificity via competitive binding assays with isatin derivatives .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, solvent systems). Strategies include:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%).
- Validate purity : HPLC (≥95% purity) to exclude byproduct interference.
- Cross-reference literature : Compare results with structurally analogous compounds (e.g., 5-fluoro-isatin derivatives) .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze nitro group electron-withdrawing effects on aromatic ring charge distribution.
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina; validate with experimental IC₅₀ values from kinase inhibition assays .
- ADMET prediction : Use SwissADME to assess solubility and metabolic stability for drug design .
Q. How can researchers optimize the synthesis of this compound-based Schiff bases for high-throughput screening?
- Methodological Answer :
- Parallel synthesis : React this compound with diverse aldehydes (e.g., 4-chlorobenzaldehyde, vanillin) in ethanol/HCl under reflux.
- Automated purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Quality control : Use LC-MS to confirm mass and UV-Vis (λ ~350 nm) for nitro group quantification .
Q. Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic data (e.g., ¹H NMR shifts), and bioactivity metrics (e.g., IC₅₀).
- Figures : Provide synthetic schemes (e.g., hydrogenation steps ), dose-response curves for enzyme activation , and docking poses .
- Supplementary Materials : Deposit raw NMR spectra, crystallographic data (if available), and computational input files in repositories like Zenodo.
Properties
IUPAC Name |
5-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYHYODJHKLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049331 | |
Record name | 5-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-09-6 | |
Record name | 5-Nitroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Nitroisatin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |
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Record name | 5-NITROISATIN | |
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Retrosynthesis Analysis
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